Cas no 56767-25-0 (4-(4-chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol)

4-(4-chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol structure
56767-25-0 structure
Product name:4-(4-chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
CAS No:56767-25-0
MF:C24H19ClN2O
MW:386.873464822769
CID:1600495
PubChem ID:216371

4-(4-chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(4-chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
    • 4-(4-chlorophenyl)-1-ethyl-3-phenylindeno[1,2-c]pyrazol-4-ol
    • 56767-25-0
    • Indeno(1,2-c)pyrazol-4-ol, 1,4-dihydro-4-(4-chlorophenyl)-1-ethyl-3-phenyl-
    • DTXSID80972211
    • BRN 0713599
    • 1,4-Dihydro-4-(4-chlorophenyl)-1-ethyl-3-phenylindeno(1,2-c)pyrazol-4-ol
    • Inchi: InChI=1S/C24H19ClN2O/c1-2-27-23-19-10-6-7-11-20(19)24(28,17-12-14-18(25)15-13-17)21(23)22(26-27)16-8-4-3-5-9-16/h3-15,28H,2H2,1H3
    • InChI Key: QAHCLERKQTYGTP-UHFFFAOYSA-N
    • SMILES: CCN1C2=C(C(=N1)C3=CC=CC=C3)C(C4=CC=CC=C42)(C5=CC=C(C=C5)Cl)O

Computed Properties

  • Exact Mass: 386.11877
  • Monoisotopic Mass: 386.119
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.27
  • Boiling Point: 582.9°C at 760 mmHg
  • Flash Point: 306.3°C
  • Refractive Index: 1.67
  • PSA: 38.05

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